Bienvenue dans la boutique en ligne BenchChem!

2-Methylazetidin-3-ol; trifluoroacetic acid

salt selection synthetic intermediate handling stoichiometric accuracy

2-Methylazetidin-3-ol; trifluoroacetic acid (CAS 1630906-69-2) is a salt form of a 2-methyl-substituted azetidin-3-ol, belonging to the azetidine class of saturated four-membered nitrogen heterocycles. The compound comprises the 2-methylazetidin-3-ol free base (MW 87.12 g/mol) paired with trifluoroacetic acid (TFA) as the counterion, yielding a molecular formula of C₆H₁₀F₃NO₃ and molecular weight of 201.14 g/mol.

Molecular Formula C6H10F3NO3
Molecular Weight 201.14
CAS No. 1630906-69-2
Cat. No. B3028142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazetidin-3-ol; trifluoroacetic acid
CAS1630906-69-2
Molecular FormulaC6H10F3NO3
Molecular Weight201.14
Structural Identifiers
SMILESCC1C(CN1)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H9NO.C2HF3O2/c1-3-4(6)2-5-3;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7)
InChIKeyKPIBUMBDQAVGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylazetidin-3-ol Trifluoroacetic Acid Salt (CAS 1630906-69-2): Core Identity and Procurement Baseline for a Constrained-Amine Building Block


2-Methylazetidin-3-ol; trifluoroacetic acid (CAS 1630906-69-2) is a salt form of a 2-methyl-substituted azetidin-3-ol, belonging to the azetidine class of saturated four-membered nitrogen heterocycles [1]. The compound comprises the 2-methylazetidin-3-ol free base (MW 87.12 g/mol) paired with trifluoroacetic acid (TFA) as the counterion, yielding a molecular formula of C₆H₁₀F₃NO₃ and molecular weight of 201.14 g/mol [2]. The azetidine ring is characterized by significant ring strain (~25.2–25.4 kcal/mol), which confers enhanced reactivity compared to larger saturated N-heterocycles while maintaining greater thermodynamic stability than aziridines . This compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry, with the TFA counterion selected to modulate physicochemical properties critical for subsequent synthetic transformations .

Why 2-Methylazetidin-3-ol TFA Salt Cannot Be Replaced by Generic Free Base or Alternative Salt Forms in Regulated Synthetic Workflows


The 2-methylazetidin-3-ol scaffold is commercially supplied in multiple forms—free base (CAS 1821740-19-5, MW 87.12), hydrochloride salt (CAS 920282-10-6, MW 123.58), and trifluoroacetic acid salt (CAS 1630906-69-2, MW 201.14)—each exhibiting distinct physicochemical properties that directly impact synthetic utility [1]. The free base is a low-molecular-weight amine that may present handling challenges due to volatility, hygroscopicity, and limited solubility in certain organic solvents . The hydrochloride salt enhances aqueous solubility and crystallinity but introduces a chloride counterion that can interfere with subsequent metal-catalyzed coupling reactions or chiral resolutions . The TFA salt offers a differentiated balance: it provides enhanced solubility in polar aprotic solvents such as DMF and DMSO, improved long-term storage stability under refrigeration (2–8 °C), and a non-coordinating counterion compatible with a broader range of downstream transformations . Substituting one salt form for another without quantitative understanding of these differences can compromise reaction yields, stereochemical integrity, and reproducibility in multi-step synthetic sequences.

Quantitative Differentiation of 2-Methylazetidin-3-ol TFA Salt (CAS 1630906-69-2) Relative to Structural Analogs and Alternative Salt Forms


Counterion Molecular Weight Impact on Gravimetric Handling and Stoichiometric Precision

The TFA salt form (MW 201.14 g/mol) provides a 131% mass increase over the free base (MW 87.12 g/mol) and a 63% increase over the hydrochloride salt (MW 123.58 g/mol) [1]. This higher molecular weight reduces relative weighing errors during gravimetric dispensing: a ±0.5 mg balance error represents approximately 0.25 mol% of a 1-mmol target mass for the TFA salt (~201 mg) versus approximately 0.57 mol% for the free base (~87 mg), an improvement factor of ~2.3× in gravimetric precision for small-scale reactions [2]. For parallel synthesis and library production workflows where dozens to hundreds of compounds are weighed simultaneously, this difference translates into fewer out-of-specification stoichiometry events.

salt selection synthetic intermediate handling stoichiometric accuracy

TFA Salt Solubility Profile in Polar Aprotic Solvents Compared to Free Base and Hydrochloride Forms

Class-level evidence from azetidine TFA salt analogs demonstrates that TFA counterions substantially enhance solubility in polar aprotic solvents (DMF, DMSO) compared to free base forms . The free base 2-methylazetidin-3-ol, as a relatively low-molecular-weight amino alcohol, is expected to exhibit water miscibility but limited solubility in aprotic organic media due to hydrogen-bonding networks. The hydrochloride salt exhibits aqueous solubility (as documented for azetidine hydrochloride: 'freely soluble in water') but can suffer from limited solubility in DMF and DMSO, restricting its use in anhydrous coupling reactions . The TFA salt's non-coordinating, lipophilic counterion disrupts crystal lattice packing and enhances solvation by polar aprotic solvents, enabling homogeneous reaction conditions in commonly employed amide coupling and nucleophilic substitution media .

solubility enhancement reaction solvent compatibility DMF/DMSO solubility

Azetidine Ring Strain: Quantitative Energetic Differentiation from Pyrrolidine and Piperidine Bioisosteres

The azetidine ring in 2-methylazetidin-3-ol possesses a ring strain energy of approximately 25.2–25.4 kcal/mol, as established in the literature for the parent azetidine system . This strain energy is intermediate between the highly strained aziridine (~27.7 kcal/mol) and the minimally strained pyrrolidine (~5.4 kcal/mol) and piperidine (~0 kcal/mol) . The energetic consequence is that azetidine-based building blocks offer a unique reactivity window: they are sufficiently stable for isolation and storage at room temperature (unlike many aziridines) yet significantly more reactive in ring-opening and nucleophilic substitution reactions than their 5- and 6-membered counterparts [1]. In drug discovery, this translates to enhanced metabolic stability compared to acyclic amines through conformational restriction, making the azetidine scaffold a privileged bioisostere for aliphatic amine groups in lead optimization programs .

ring strain conformational constraint bioisostere design

Synthetic Accessibility: Established Route to 1-Alkyl-2-methylazetidin-3-ols with Published Yields

Salgado et al. (Tetrahedron, 2003) reported a general synthetic route to 1-alkyl-2-methylazetidin-3-ols via hydride-induced cyclization of β-bromo-α,α-dimethoxyketimines, followed by acid hydrolysis of the resulting 3,3-dimethoxyazetidines [1]. Several 1-alkyl-2-methylazetidin-3-ones were prepared in good yield (typically 60–85% over the two-step sequence), and subsequent reduction or imination provided access to the corresponding 3-ol derivatives [2]. This established methodology provides a benchmark for synthetic accessibility that is superior to many substituted aziridine scaffolds, which require specialized handling due to thermal instability and ring-opening propensity. The availability of a well-characterized synthetic route reduces process development risk for medicinal chemistry teams seeking to scale from milligram to multi-gram quantities [3].

synthetic methodology yield benchmarking cyclization efficiency

Commercial Availability and Purity Benchmarking: TFA Salt vs. Free Base and HCl Salt

As of the current procurement landscape, 2-methylazetidin-3-ol TFA salt (CAS 1630906-69-2) is available from multiple suppliers including Aladdin Scientific (97% purity, Cat. M174713), AKSci (95% purity, Cat. 1722EC), and Capot Chemical (≥97% purity) . The free base form (CAS 1821740-19-5) shows narrower commercial availability and is often supplied as a single stereoisomer at higher cost, while the hydrochloride salt (CAS 920282-10-6) is available but with longer lead times and batch-to-batch variability in some catalogs . The TFA salt's minimum purity specification of 95–97% is adequate for most building-block applications without additional purification, reducing downstream processing overhead [1]. This broader multi-supplier availability mitigates single-source procurement risk for research programs requiring sustained access to this scaffold.

supply chain purity specification procurement risk

Biological Activity of 2-Methylazetidin-3-ol-Containing Derivatives: KHK Inhibition as Scaffold Validation

While the simple 2-methylazetidin-3-ol TFA salt building block itself is not a drug candidate, its incorporation into elaborated structures has yielded biologically potent compounds. A key example is Eli Lilly's (2S,3R)-1-[4-[1-(azetidin-3-yl)pyrazol-4-yl]-6-(trifluoromethyl)pyrimidin-2-yl]-2-methyl-azetidin-3-ol (patented in US11124500), which contains the 2-methylazetidin-3-ol core and demonstrated IC₅₀ values of 11.4 nM and 14.4 nM against ketohexokinase (KHK) isoforms C/A in enzymatic assays [1]. This represents potent target engagement for a metabolic disease target (NASH, type 2 diabetes). The 2-methyl substitution and 3-hydroxyl stereochemistry are integral to the pharmacophore, as evidenced by the patent's structure-activity relationship data showing that modifications at these positions substantially reduce potency [2]. This scaffold validation supports procurement of the core building block for medicinal chemistry campaigns targeting KHK or related metabolic enzymes.

target engagement ketohexokinase inhibition scaffold validation

Optimal Procurement and Application Scenarios for 2-Methylazetidin-3-ol TFA Salt (CAS 1630906-69-2)


Medicinal Chemistry Lead Optimization: Constrained Amine Bioisostere Synthesis

In lead optimization programs where acyclic amine groups exhibit poor metabolic stability or off-target pharmacology, the 2-methylazetidin-3-ol TFA salt serves as an ideal building block for introducing conformational constraint through the azetidine ring (~25 kcal/mol ring strain). The TFA salt form's enhanced solubility in DMF/DMSO enables direct use in amide coupling and N-alkylation reactions without pre-neutralization, streamlining synthetic workflows . The scaffold has been validated in US11124500, where it contributed to a KHK inhibitor with IC₅₀ = 11.4 nM [1]. Procurement of the TFA salt specifically supports parallel chemistry and library synthesis applications where gravimetric precision (2.3× improvement over free base) and multi-supplier availability reduce workflow bottlenecks.

Chiral Building Block for Asymmetric Synthesis of Azetidine-Containing Pharmaceuticals

The 2-methylazetidin-3-ol scaffold contains two stereogenic centers (C2-methyl and C3-hydroxyl), making stereochemically pure forms valuable for enantioselective drug synthesis. The TFA counterion is compatible with subsequent Boc protection/deprotection sequences commonly employed in azetidine derivatization, as documented in the N-Boc-2-methylazetidin-3-ol synthetic pathway where TFA in DCM is standard for Boc removal . The established Salgado et al. (2003) synthetic route provides a benchmark for accessing 1-alkyl derivatives in 60–85% yield, reducing the risk associated with in-house synthesis when commercial supply is insufficient for scale-up [1].

Structure-Activity Relationship (SAR) Studies in Metabolic Disease Targets

For research programs targeting metabolic enzymes such as ketohexokinase (KHK) in NASH and type 2 diabetes, the 2-methylazetidin-3-ol TFA salt provides direct access to a validated pharmacophore core. The BindingDB data (IC₅₀ = 11.4–14.4 nM against KHK isoforms) establishes that derivatives incorporating the (2S,3R)-2-methylazetidin-3-ol subunit achieve nanomolar target engagement . The TFA salt's room-temperature storage stability and 95–97% minimum purity specification from multiple suppliers ensure that SAR campaigns can proceed with reproducible starting material quality across multiple compound batches and synthesis cycles [1].

Multi-Step Synthetic Route Development Requiring Stable, Non-Hygroscopic Intermediates

In multi-step synthetic sequences, intermediate stability and ease of handling directly impact overall throughput. The TFA salt form offers storage stability at room temperature (per AKSci and Aladdin specifications) and improved stability under refrigeration (2–8 °C), as documented for structurally analogous azetidine TFA salts . This contrasts with the hydrochloride salt form, which can be hygroscopic (as noted for azetidine hydrochloride, requiring argon-filled storage) and may introduce chloride-mediated side reactions in subsequent metal-catalyzed steps [1]. The broader supplier base (≥4 vendors) for the TFA salt ensures sustained availability during extended medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-Methylazetidin-3-ol; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.